molecular formula C9H11F2N B1469660 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine CAS No. 1365807-92-6

2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine

Cat. No. B1469660
CAS RN: 1365807-92-6
M. Wt: 171.19 g/mol
InChI Key: AQWKAFXECSSGFS-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine is a chemical compound with the IUPAC name 2,2-difluoro-2-(m-tolyl)ethan-1-amine . It has a molecular weight of 171.19 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine is 1S/C9H11F2N/c1-7-3-2-4-8(5-7)9(10,11)6-12/h2-5H,6,12H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 171.19 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Hydrogen-Bonding and Crystal Engineering

Research into hydrogen-bonding patterns within certain fluoroorganic compounds, such as those related to 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine, has provided insights into crystal engineering, where understanding intermolecular interactions can lead to the development of new materials with desired physical and chemical properties (Sugiyama, 2020).

Fluorinated Polyimides

The synthesis of novel organosoluble fluorinated polyimides from diamines, which are structurally similar to 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine, has been explored for their application in creating materials that offer exceptional thermal stability, low moisture absorption, and low dielectric constants. These properties are crucial for applications in the electronics industry, where materials that can withstand high temperatures and provide electrical insulation are required (Chung & Hsiao, 2008).

Catalysis

The role of fluoroorganic compounds in catalysis, particularly in facilitating dehydrative amidation between carboxylic acids and amines, showcases the potential of derivatives of 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine in synthesizing bioactive compounds and pharmaceuticals. The efficiency of these catalysts underscores the importance of fluorinated compounds in enhancing reaction conditions and yields (Wang, Lu, & Ishihara, 2018).

Antimicrobial and Therapeutic Agents

The exploration of fluorinated amines and their derivatives in the development of antimetabolites and drugs is a critical area of pharmaceutical research. The incorporation of fluorine atoms can significantly affect the pharmacokinetic properties of therapeutic compounds, making derivatives of 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine candidates for the synthesis of biologically active molecules with improved bioavailability and stability (Li & Hu, 2005).

Novel Synthesis Approaches

Advancements in synthetic chemistry, such as the development of new pathways for synthesizing fluorinated heterocyclic scaffolds, demonstrate the potential of 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine derivatives in creating diverse and complex organic molecules. These synthetic strategies enable the construction of novel compounds with potential applications in medicinal chemistry and material science (Revanna et al., 2013).

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

2,2-difluoro-2-(2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-7-4-2-3-5-8(7)9(10,11)6-12/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWKAFXECSSGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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